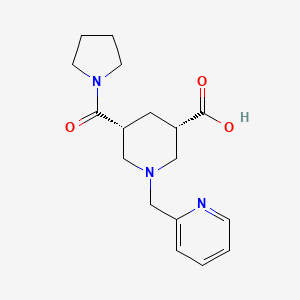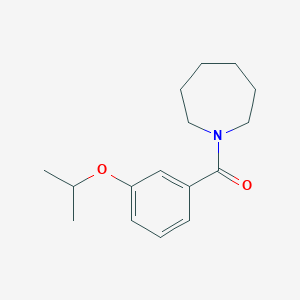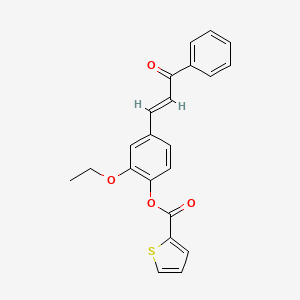![molecular formula C16H13IO3 B5459398 [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate](/img/structure/B5459398.png)
[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate is an organic compound with the molecular formula C16H13IO3 It is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a methylphenyl group
Méthodes De Préparation
The synthesis of [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with [2-(4-methylphenyl)-2-oxoethyl] alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Analyse Des Réactions Chimiques
[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate include:
[2-(4-chloro-2-methylphenyl)amino]-2-oxoethyl 2-iodobenzoate: This compound has a similar structure but contains a chlorine atom instead of a methyl group. It exhibits different reactivity and applications.
[2-(4-methylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate: This compound has a more complex structure with additional functional groups, leading to different chemical properties and uses.
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-11-6-8-12(9-7-11)15(18)10-20-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSWMCPNQZJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-chloro-4-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5459337.png)
![methyl 7-[3-chloro-4-(trifluoromethyl)phenyl]-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5459342.png)
![5-ETHYL-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5459347.png)

![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)
![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B5459382.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
![N-cyclopentyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5459389.png)
![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)

![4-PHENYL-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE](/img/structure/B5459437.png)
